2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate is a chemical compound with the molecular formula C12H13N2O3.ClO4 This compound belongs to the class of isoxazolium salts and is characterized by the presence of a nitrophenyl group attached to the isoxazole ring
Vorbereitungsmethoden
The synthesis of 2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then cyclized using hydroxylamine hydrochloride to form the isoxazole ring. Finally, the resulting isoxazole compound is treated with perchloric acid to yield the desired perchlorate salt .
Analyse Chemischer Reaktionen
2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Cyclization: The isoxazole ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles such as amines .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the isoxazole moiety into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate include other isoxazolium salts and nitrophenyl derivatives. Some examples are:
2-Ethyl-3-methyl-5-(4-aminophenyl)-1,2-oxazol-2-ium perchlorate: Similar structure but with an amino group instead of a nitro group.
2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium chloride: Similar structure but with a chloride ion instead of a perchlorate ion.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
52063-41-9 |
---|---|
Molekularformel |
C12H13ClN2O7 |
Molekulargewicht |
332.69 g/mol |
IUPAC-Name |
2-ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C12H13N2O3.ClHO4/c1-3-13-9(2)8-12(17-13)10-4-6-11(7-5-10)14(15)16;2-1(3,4)5/h4-8H,3H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
NVCCQCYFCJTEDH-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(C=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.